molecular formula C28H29N3O6 B11446117 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B11446117
M. Wt: 503.5 g/mol
InChI Key: XZTKXPPHNMEJNR-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide features a quinazolinone core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and an acetamide side chain bearing a 4-isopropylphenyl moiety. The trimethoxyphenyl group is known to enhance lipophilicity and interactions with hydrophobic pockets in biological targets, while the isopropyl group on the acetamide side chain may optimize steric and electronic properties for target binding .

Properties

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C28H29N3O6/c1-17(2)18-10-12-19(13-11-18)29-25(32)16-30-22-9-7-6-8-21(22)27(33)31(28(30)34)20-14-23(35-3)26(37-5)24(15-20)36-4/h6-15,17H,16H2,1-5H3,(H,29,32)

InChI Key

XZTKXPPHNMEJNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinazoline core, followed by the introduction of the trimethoxyphenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Quinazolinone and Trimethoxyphenyl Substituents

The quinazolinone core is a common scaffold in bioactive molecules. Key analogues include:

Compound Name Core Modification Key Substituents Biological Activity Reference
Target Compound 3-(3,4,5-Trimethoxyphenyl)quinazolinone N-(4-Isopropylphenyl)acetamide Antitumour (hypothesized)
N-(2-Chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide Same core N-(2-Chlorobenzyl)acetamide Undisclosed
2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide Thioether linkage at position 2 Thioacetamide + trimethoxyphenyl Antitumour

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is retained across analogues for its role in enhancing antitumour activity via tubulin polymerization inhibition .
  • Replacement of oxygen with sulfur (e.g., thioether in ) alters electronic properties and may improve metabolic stability .

Acetamide Side Chain Variations

The acetamide side chain modulates solubility, bioavailability, and target specificity:

Compound Name Acetamide Substituent Impact on Properties Reference
Target Compound 4-Isopropylphenyl Balanced lipophilicity and steric bulk
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 3,5-Dimethylphenyl Increased steric hindrance; altered NMR shifts
N-(2,4-Dichlorophenyl)methyl derivatives (e.g., ) 2,4-Dichlorophenyl Enhanced lipophilicity; potential toxicity

Key Observations :

  • The 4-isopropylphenyl group in the target compound offers moderate lipophilicity compared to chlorinated analogues (e.g., 2,4-dichlorophenyl in ), which may reduce off-target toxicity .
  • 3,5-Dimethylphenyl () introduces steric effects, reflected in distinct $ ^1H $ NMR chemical shifts (e.g., δ 2.22 ppm for methyl groups) .
NMR Profiling
  • Target Compound : Expected $ ^1H $ NMR signals for isopropyl (δ ~1.2 ppm, doublet) and trimethoxyphenyl (δ ~3.8 ppm, singlet) groups.
  • N-(3,5-Dimethylphenyl) Analogue (): Shows distinct aromatic proton shifts (δ 7.21 ppm for dimethylphenyl) and methyl signals (δ 2.22 ppm) .
  • Thioether Analogues (): Sulfur substitution causes downfield shifts in adjacent protons due to electronegativity effects .

Key Observations :

  • High-yield syntheses (e.g., 95% in ) often employ polar solvents like DMF and carbonate bases .

Biological Activity

The compound 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

This structure features a quinazoline core with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
  • Methodology : The MTT assay was employed to determine cytotoxicity.
  • Findings : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 Value (µM) Reference
MCF-716.70
HCT11612.54

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. It was tested against several bacterial strains:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
  • Methodology : Minimum Inhibitory Concentration (MIC) was determined.
  • Findings : The compound displayed notable antibacterial activity.
Bacterial Strain MIC (µg/mL) Activity Level
E. coli32Moderate
S. aureus16High
B. subtilis64Moderate

The proposed mechanisms by which quinazoline derivatives exert their biological effects include:

  • Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication and is a common target for antibacterial agents.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger programmed cell death pathways in malignant cells.

Case Studies

  • Antitumor Efficacy Study :
    A study conducted by Ahmed et al. (2022) synthesized various quinazoline derivatives and assessed their antitumor efficacy against breast and colon cancer cell lines. The specific derivative containing the 3,4,5-trimethoxyphenyl moiety showed enhanced activity compared to other derivatives.
  • Antimicrobial Evaluation :
    In a separate investigation, the antimicrobial efficacy of quinazoline derivatives was tested against multiple pathogenic bacteria. The compound demonstrated superior activity compared to standard antibiotics like Ciprofloxacin, particularly against Gram-positive bacteria.

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